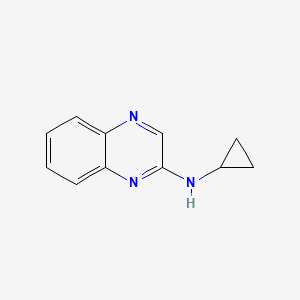
Cyclopropyl(quinoxaline-2-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(quinoxaline-2-yl)amine is a compound that features a cyclopropyl group attached to a quinoxaline ring via an amine linkage. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a cyclopropyl group can enhance the compound’s stability and biological activity, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(quinoxaline-2-yl)amine typically involves the formation of the quinoxaline ring followed by the introduction of the cyclopropylamine moiety. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. Subsequent reactions can introduce the cyclopropylamine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions, such as the use of continuous flow reactors and green chemistry principles to minimize environmental impact .
化学反应分析
Types of Reactions: Cyclopropyl(quinoxaline-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
Cyclopropyl(quinoxaline-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of cyclopropyl(quinoxaline-2-yl)amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
Cyclopropyl(quinoxaline-2-yl)amine can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound with a simpler structure.
Cyclopropyl(quinoxaline-2-yl)methanol: A derivative with a hydroxyl group instead of an amine.
Cyclopropyl(quinoxaline-2-yl)carboxylic acid: A derivative with a carboxyl group.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and quinoxaline moieties, which can enhance its biological activity and stability compared to other similar compounds .
属性
IUPAC Name |
N-cyclopropylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8/h1-4,7-8H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKBJVOISDQKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)
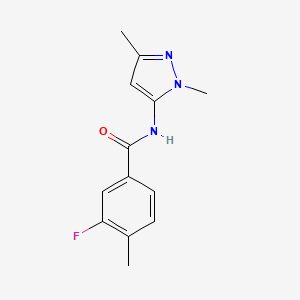
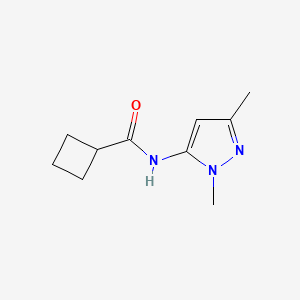
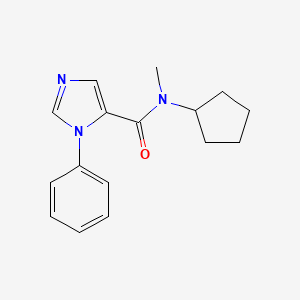
![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)
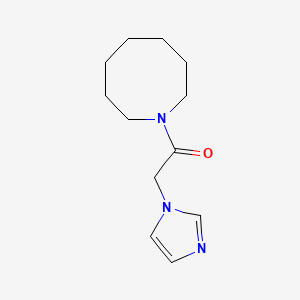
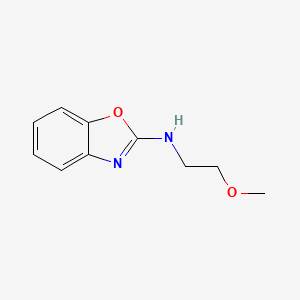
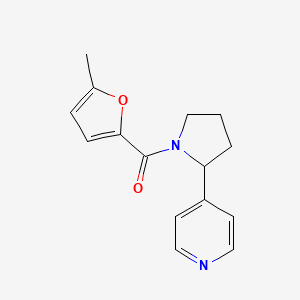
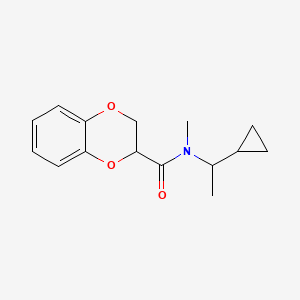
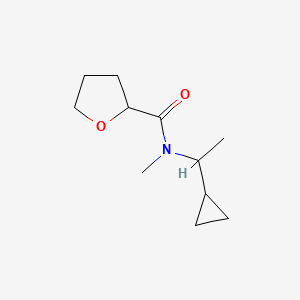
![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
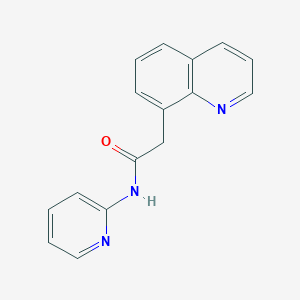
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
